1-(3-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
CAS No.: 1247804-10-9
Cat. No.: VC3069883
Molecular Formula: C9H7BrClN3
Molecular Weight: 272.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247804-10-9 |
|---|---|
| Molecular Formula | C9H7BrClN3 |
| Molecular Weight | 272.53 g/mol |
| IUPAC Name | 1-(3-bromophenyl)-4-(chloromethyl)triazole |
| Standard InChI | InChI=1S/C9H7BrClN3/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14/h1-4,6H,5H2 |
| Standard InChI Key | FFPNMLFQJJMDRS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)N2C=C(N=N2)CCl |
| Canonical SMILES | C1=CC(=CC(=C1)Br)N2C=C(N=N2)CCl |
Introduction
1-(3-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. It is characterized by its molecular formula, C9H7BrClN3, and a molecular weight of approximately 272.53 g/mol . This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, linked to a bromophenyl group and a chloromethyl group.
Synthesis and Preparation
While specific synthesis details for 1-(3-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole are not readily available, triazole compounds are generally synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an alkyne with an azide in the presence of a catalyst . The chloromethyl group can be introduced through various functionalization methods.
Potential Applications
Given the general properties of triazoles, 1-(3-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole could potentially be explored for applications in:
-
Pharmaceuticals: As a building block for drugs with antimicrobial or anticancer activities.
-
Materials Science: In the development of new materials with specific chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume